3-Chloromethyl-5-iodo-pyridine hydrochloride
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Overview
Description
3-Chloromethyl-5-iodo-pyridine hydrochloride is a halogenated heterocyclic compound with the molecular formula C6H6Cl2IN. It is commonly used in various chemical synthesis processes due to its unique reactivity profile .
Scientific Research Applications
3-Chloromethyl-5-iodo-pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of biochemical assays and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Preparation Methods
The synthesis of 3-Chloromethyl-5-iodo-pyridine hydrochloride typically involves halogenation reactions. One common method includes the chloromethylation of 5-iodopyridine under controlled conditions. Industrial production methods often involve the use of chlorinating agents and iodinating agents in a sequence of reactions to achieve the desired compound .
Chemical Reactions Analysis
3-Chloromethyl-5-iodo-pyridine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3-Chloromethyl-5-iodo-pyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chlorine and iodine atoms in the compound make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
3-Chloromethyl-5-iodo-pyridine hydrochloride can be compared with other halogenated pyridine derivatives, such as:
- 3-Chloromethyl-5-bromo-pyridine hydrochloride
- 3-Chloromethyl-5-fluoro-pyridine hydrochloride
- 3-Chloromethyl-5-chloro-pyridine hydrochloride
These compounds share similar reactivity profiles but differ in their halogen substituents, which can influence their chemical behavior and applications. The presence of different halogens can affect the compound’s reactivity, stability, and the types of reactions it can undergo .
Properties
IUPAC Name |
3-(chloromethyl)-5-iodopyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXIXOQERHWQPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640076 |
Source
|
Record name | 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879326-79-1 |
Source
|
Record name | Pyridine, 3-(chloromethyl)-5-iodo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879326-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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